molecular formula C18H21NO2 B096602 2-[bis-(Phenylmethyl)amino]ethyl acetate CAS No. 19520-88-8

2-[bis-(Phenylmethyl)amino]ethyl acetate

Cat. No.: B096602
CAS No.: 19520-88-8
M. Wt: 283.4 g/mol
InChI Key: DLWLNSLEQLBPMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis-(Phenylmethyl)amino]ethyl acetate typically involves the reaction of ethanolamine with benzyl chloride to form 2-[bis(phenylmethyl)amino]ethanol. This intermediate is then esterified with acetic anhydride to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution and esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[bis-(Phenylmethyl)amino]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[bis-(Phenylmethyl)amino]ethyl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[bis-(Phenylmethyl)amino]ethyl acetate involves its interaction with specific molecular targets. The bis(phenylmethyl)amino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acetate ester group may undergo hydrolysis, releasing the active ethanolamine derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[bis-(Phenylmethyl)amino]ethyl acetate is unique due to its combination of the bis(phenylmethyl)amino group and the acetate ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

CAS No.

19520-88-8

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-(dibenzylamino)ethyl acetate

InChI

InChI=1S/C18H21NO2/c1-16(20)21-13-12-19(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3

InChI Key

DLWLNSLEQLBPMD-UHFFFAOYSA-N

SMILES

CC(=O)OCCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CC(=O)OCCN(CC1=CC=CC=C1)CC2=CC=CC=C2

19520-88-8

Origin of Product

United States

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